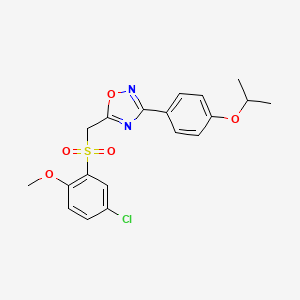
5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H19ClN2O5S and its molecular weight is 422.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(((5-Chloro-2-methoxyphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Oxadiazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Substituents : The presence of a chloro group, methoxy group, sulfonyl group, and isopropoxy group enhances its pharmacological profile.
Biological Activity Overview
Research has shown that oxadiazole derivatives exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities relevant to the compound are summarized below.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study indicated that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 and A549 .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well documented:
- Compounds in this class have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been noted in several studies.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells .
Study 1: Anticancer Efficacy
A recent study evaluated a series of 1,2,4-oxadiazole derivatives for their antiproliferative effects on human tumor cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced their cytotoxicity profiles. The compound exhibited promising results with an IC50 value comparable to established chemotherapeutics like Tamoxifen .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(Chloro) | MCF-7 | 15.63 |
| 5-(Isopropoxy) | HeLa | 12.41 |
Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of similar compounds, it was found that certain oxadiazoles displayed significant inhibitory effects against a range of bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
Eigenschaften
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-12(2)26-15-7-4-13(5-8-15)19-21-18(27-22-19)11-28(23,24)17-10-14(20)6-9-16(17)25-3/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPCJWKTYHDINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














